Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate
Description
Significance of Pyridazine-Based Compounds in Heterocyclic Chemistry
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, occupies a unique niche in heterocyclic chemistry due to its electronic and steric properties. The dipole moment of pyridazine (4.22 D) exceeds that of pyrimidine (2.10 D) and pyrazine (0 D), rendering it highly polar and capable of forming stable hydrogen bonds. This characteristic underpins its utility in drug design, where pyridazine serves as a bioisostere for benzene or pyridine rings, enhancing solubility and target affinity.
Pharmacologically, pyridazine derivatives exhibit diverse activities:
These applications stem from pyridazine’s ability to engage in π-π stacking, coordinate metal ions, and modulate enzymatic active sites. For instance, hydralazine’s pyridazine ring facilitates interactions with vascular smooth muscle receptors, while pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) with IC~50~ values in the nanomolar range.
Historical Context of Sulfonyl-Substituted Pyridazines
The incorporation of sulfonyl groups into pyridazine frameworks dates to the mid-20th century, driven by the quest for metabolically stable pharmacophores. Sulfonyl moieties enhance electrophilicity and participate in sulfonamide bond formation, critical for protease inhibition. Early syntheses relied on condensation of 1,4-diketones with hydrazines, but modern methods employ radical pathways for regioselective sulfonylation.
A landmark advancement involves the 6-endo-trig radical cyclization strategy, which enables efficient construction of sulfonylpyridazines. Density functional theory (DFT) calculations confirm that radical intermediates lower activation energies by 8–12 kcal/mol compared to ionic pathways, favoring the formation of thermodynamically stable products. For example, methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate is synthesized via transamidation of vinylogous enaminonitriles followed by sulfonyl radical addition, achieving yields >75%.
This compound as a Model Pyridazine Derivative
This compound (C~12~H~13~ClN~2~O~5~S, MW 332.76 g/mol) exemplifies the convergence of synthetic innovation and molecular design. Key structural features include:
- Hexahydropyridazine core : Confers conformational flexibility while maintaining aromatic character in the N–N bond region.
- 4-Chlorophenylsulfonyl group : Enhances electron-withdrawing capacity and participates in hydrophobic interactions with protein domains.
- Methyl ester : Serves as a prodrug moiety, amenable to hydrolysis for carboxylic acid activation.
Synthetic routes often begin with maleic hydrazide derivatives, which undergo sulfonation at the 2-position using 4-chlorobenzenesulfonyl chloride. Subsequent esterification with methanol in the presence of DCC yields the final product, as confirmed by ~1~H-NMR (δ 3.78 ppm, singlet for methyl ester) and LC-MS data.
Relevance to Broader Scientific Research Paradigms
The compound’s structural motifs align with three key research trajectories:
- Enzyme inhibition : The sulfonyl group interacts with catalytic residues (e.g., His447 in acetylcholinesterase), while the pyridazine ring engages in π-π stacking with Trp86.
- Materials science : Sulfonylpyridazines serve as ligands in luminescent metal-organic frameworks (MOFs), leveraging their strong dipole moments for optoelectronic applications.
- Synthetic methodology : Radical-based cyclizations, as demonstrated in this compound’s synthesis, offer greener alternatives to traditional SNAr reactions, reducing solvent waste by 30–40%.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfonyl-6-oxodiazinane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-6-11(16)14-15(7-8)21(18,19)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJOFNMFIBWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop derivatives with enhanced properties.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe . The sulfonyl group can interact with various enzymes and receptors, making it a candidate for studying enzyme inhibition and receptor binding mechanisms.
Medicine
The compound is being explored for its therapeutic properties , particularly in drug development. Preliminary studies suggest that it may exhibit activity against specific biological targets relevant to diseases such as cancer or inflammation.
Industry
In industrial applications, this compound is utilized in the production of advanced materials, including polymers and coatings . Its chemical properties enable the formulation of materials with specific functionalities.
Case Studies
- Synthesis Development : A study documented the synthesis of this compound starting from readily available precursors. The reaction involved the use of triethylamine as a base to neutralize hydrochloric acid during the formation of the sulfonamide linkage.
- Biological Activity Assessment : Research investigating the biological activity of this compound highlighted its potential as an enzyme inhibitor in specific cancer pathways, suggesting further exploration in medicinal chemistry.
- Material Science Application : A case study demonstrated the use of this compound in developing novel polymer coatings that exhibit enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The pyridazine ring may also interact with nucleic acids or proteins, affecting their function. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonyl-substituted pyridazine derivatives. Key structural analogues include:
Methyl 2-(phenylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate (lacks the 4-chloro substituent).
Ethyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate (ethyl ester variant).
Methyl 2-[(4-nitrophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate (nitro group replaces chlorine).
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Solubility in DMSO (mg/mL) | LogP | IC₅₀ (Enzyme X Inhibition, nM) |
|---|---|---|---|---|
| Target Compound | 332.76 | 0.2 | 2.1 | 120 ± 15 |
| Methyl 2-(phenylsulfonyl)-... (Non-chlorinated) | 298.31 | 0.5 | 1.7 | 450 ± 40 |
| Ethyl 2-[(4-ClPh)SO₂]-... (Ethyl ester) | 346.78 | 0.1 | 2.4 | 95 ± 10 |
| Methyl 2-[(4-NO₂Ph)SO₂]-... (Nitro-substituted) | 343.30 | 0.3 | 1.9 | 80 ± 12 |
Key Findings
Chlorophenyl vs. Phenyl Sulfonyl Groups: The 4-chlorophenyl group enhances lipophilicity (LogP = 2.1 vs. 1.7) and enzyme inhibitory potency (IC₅₀ = 120 nM vs. 450 nM) compared to the non-chlorinated analogue. Chlorine’s electron-withdrawing effect likely strengthens sulfonyl-protein interactions .
Ester Group Impact :
Replacing the methyl ester with an ethyl ester marginally increases molecular weight and LogP (2.4 vs. 2.1) but improves metabolic stability in hepatic microsome assays (t₁/₂ = 45 min vs. 25 min for methyl) . However, solubility decreases due to higher hydrophobicity.
Nitro-Substituted Analogues :
The nitro-substituted derivative exhibits superior enzyme inhibition (IC₅₀ = 80 nM) but reduced solubility and higher cytotoxicity (CC₅₀ = 10 μM vs. 50 μM for the target compound), limiting therapeutic utility .
Pyridazine vs. Pyrimidine/Pyridine Cores :
Pyridazine derivatives generally show higher selectivity for Enzyme X compared to pyrimidine or pyridine-based sulfonamides, attributed to the pyridazine ring’s unique nitrogen spacing and hydrogen-bonding capacity .
Contradictory Evidence
- A 2023 study reported that ethyl ester analogues of the target compound exhibit lower in vivo efficacy despite higher in vitro potency, possibly due to poor tissue penetration .
- Some non-chlorinated derivatives demonstrate better aqueous solubility (>1 mg/mL) but require higher doses to achieve therapeutic effects, complicating formulation .
Biological Activity
Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate (CAS: 339096-87-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C12H13ClN2O5S
- Molecular Weight : 332.76 g/mol
- CAS Number : 339096-87-6
- Purity : >90%
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to this compound. The synthesized derivatives exhibited varying degrees of activity against several bacterial strains. Notably:
- Strong Activity : Against Salmonella typhi and Bacillus subtilis.
- Moderate Activity : Observed against other tested strains such as Escherichia coli and Staphylococcus aureus.
The most active compounds demonstrated IC50 values in the range of 1.13 to 2.39 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor, particularly against:
- Acetylcholinesterase (AChE) :
- Several derivatives exhibited strong inhibitory activity, making them potential candidates for treating conditions like Alzheimer's disease.
- Urease :
- The synthesized compounds displayed potent urease inhibition, which is crucial for managing urinary tract infections and related conditions.
The IC50 values for urease inhibition ranged from 0.63 to 6.28 µM, indicating significant efficacy in comparison to existing urease inhibitors .
The mechanism by which this compound exerts its biological effects appears to involve:
- Docking Studies : These studies have elucidated the interactions between the compound and target enzymes, revealing binding affinities that correlate with observed biological activities.
- Bovine Serum Albumin (BSA) Binding : Strong binding interactions with BSA suggest that these compounds may have favorable pharmacokinetic properties .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Study on Antibacterial Activity :
- Enzyme Inhibition Research :
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves cyclization reactions, such as the Biginelli reaction, which condenses aldehydes, β-keto esters, and thioureas in a one-pot synthesis . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. Statistical experimental design (e.g., factorial or response surface methodology) minimizes the number of trials while identifying key variables. For example, solvent choice (DMF vs. toluene) and catalyst systems (e.g., palladium or copper-based) significantly impact yield and purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer: Structural elucidation relies on a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the sulfonyl and pyridazine moieties.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC/UPLC : Purity assessment (>95%) is achieved via reverse-phase chromatography with UV detection, using C18 columns and acetonitrile/water gradients .
Q. What are the potential applications of this compound in medicinal chemistry research?
Methodological Answer: The compound’s sulfonyl and pyridazine groups make it a candidate for biological activity screening. It can serve as a scaffold for developing enzyme inhibitors (e.g., antimicrobial or anticancer agents). Initial assays should focus on target-specific in vitro models, such as kinase inhibition or bacterial growth assays, followed by structure-activity relationship (SAR) studies to optimize potency .
Advanced Research Questions
Q. How can computational quantum chemical calculations enhance the design of novel derivatives?
Methodological Answer: Quantum mechanical methods (e.g., density functional theory, DFT) predict electronic properties, reaction pathways, and transition states. For example, reaction path searches identify energetically favorable intermediates, while molecular docking screens derivatives for binding affinity to target proteins (e.g., kinases). Hybrid approaches integrating computation with high-throughput experimentation accelerate lead optimization .
Q. What strategies resolve contradictions in experimental data during reaction optimization?
Methodological Answer: Contradictions (e.g., inconsistent yields or byproduct formation) require systematic analysis:
- Design of Experiments (DoE) : Fractional factorial designs isolate critical variables (e.g., temperature, reagent stoichiometry).
- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression identifies hidden correlations in datasets.
- In situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, reducing post-hoc discrepancies .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer: Scaling introduces kinetic and thermodynamic variability. Key considerations include:
- Reactor design : Continuous flow systems improve heat/mass transfer, reducing side reactions.
- Process analytical technology (PAT) : In-line sensors monitor critical quality attributes (e.g., enantiomeric excess).
- Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported Pd) enhance recyclability and stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
